molecular formula C21H18N4O B10801648 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol

2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B10801648
M. Wt: 342.4 g/mol
InChI Key: OFMIIQLTLSPRQI-UHFFFAOYSA-N
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Description

2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound featuring a quinoline core substituted with pyridine and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amination and Pyridine Substitution: The pyridin-3-yl and pyridin-2-ylamino groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the quinoline derivative with pyridine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring, forming quinone derivatives.

    Reduction: Reduction of the nitro groups (if present) to amines can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is used as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest.

Medicine

Medically, derivatives of this compound are explored for their antimicrobial, anticancer, and anti-inflammatory properties. The presence of the quinoline and pyridine moieties is crucial for these biological activities.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

    Pyridine Derivatives: Nicotinamide and pyridoxine, which are essential vitamins with various biological roles.

Uniqueness

2-Methyl-7-[pyridin-3-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its combined quinoline and pyridine structures, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in forming complexes and interacting with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-methyl-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-7-8-15-9-10-17(21(26)20(15)24-14)19(16-5-4-11-22-13-16)25-18-6-2-3-12-23-18/h2-13,19,26H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMIIQLTLSPRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CN=CC=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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